(2S)-2-Hydroxypropanethioic S-acid
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Overview
Description
(2S)-2-Hydroxypropanethioic S-acid is a chiral compound with significant importance in various fields of chemistry and biochemistry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Hydroxypropanethioic S-acid typically involves the resolution of racemic mixtures. One common method is the reaction of a racemic mixture with an enantiomerically pure chiral reagent to form diastereomers, which can then be separated based on their different physical properties . For example, a racemic mixture of a chiral alcohol can be reacted with a pure chiral carboxylic acid to form diastereomeric esters, which are then separated and hydrolyzed to yield the enantiomerically pure alcohols .
Industrial Production Methods
Industrial production of this compound often involves large-scale resolution techniques, such as chromatographic methods where the stationary phase is a chiral reagent that adsorbs one enantiomer more strongly than the other . This method allows for the efficient separation of enantiomers on a preparative scale.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Hydroxypropanethioic S-acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfonic acids, while reduction could produce thiols or alcohols.
Scientific Research Applications
(2S)-2-Hydroxypropanethioic S-acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.
Biology: Plays a role in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which (2S)-2-Hydroxypropanethioic S-acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand that binds to metal ions, facilitating catalytic reactions. The stereochemistry of the compound is crucial in determining its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
®-2-Hydroxypropanethioic S-acid: The enantiomer of (2S)-2-Hydroxypropanethioic S-acid, with different stereochemistry and potentially different reactivity and applications.
2-Hydroxypropanoic acid: Lactic acid, which lacks the thiol group present in this compound.
2-Mercaptopropanoic acid: Thiolactic acid, which has a similar structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl and thiol groups, which confer distinct reactivity and applications compared to its analogs .
Properties
CAS No. |
57965-30-7 |
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Molecular Formula |
C3H6O2S |
Molecular Weight |
106.15 g/mol |
IUPAC Name |
(2S)-2-hydroxypropanethioic S-acid |
InChI |
InChI=1S/C3H6O2S/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m0/s1 |
InChI Key |
UKGVIOAJJOUOII-REOHCLBHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)S)O |
Canonical SMILES |
CC(C(=O)S)O |
Origin of Product |
United States |
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